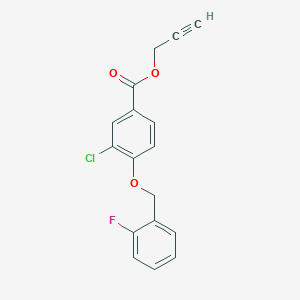

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17431840

Molecular Formula: C17H12ClFO3

Molecular Weight: 318.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClFO3 |

|---|---|

| Molecular Weight | 318.7 g/mol |

| IUPAC Name | prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |

| Standard InChI Key | MSOFEBINQMPKOE-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate consists of three primary components:

-

A 3-chloro-4-hydroxybenzoic acid backbone.

-

A 2-fluorobenzyl ether substituent at the 4-position.

-

A propargyl (prop-2-yn-1-yl) ester group.

The fluorine atom at the ortho position of the benzyl group distinguishes this compound from its para-fluorinated analogs . This ortho substitution influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity.

Molecular Formula and Weight

Table 1: Atomic Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 17 | 204.00 |

| H | 12 | 12.12 |

| Cl | 1 | 35.45 |

| F | 1 | 19.00 |

| O | 3 | 48.00 |

The propargyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions, while the chloro and fluoro substituents enhance electrophilicity.

Synthesis and Reaction Pathways

Esterification Protocol

The synthesis typically involves a two-step process:

-

Synthesis of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid:

-

Propargyl Ester Formation:

-

Reaction of the carboxylic acid with prop-2-yn-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Reaction equation:

-

Reaction Optimization

-

Temperature: 0–25°C to minimize alkyne side reactions.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Physicochemical Properties

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, predictions based on analogs include:

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

δ 75.8 (≡CH), 78.5 (OCH₂C≡), 115.2–162.4 (aromatic carbons), 165.1 (C=O).

-

Stability and Reactivity

-

Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid and propargyl alcohol.

-

Click Reactivity: The propargyl group undergoes Huisgen cycloaddition with azides, enabling bioconjugation.

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate | 4-Fluorobenzyl | 318.73 | Anticancer |

| Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate | 2,4-Dichlorobenzyl | 348.21 | Antimicrobial |

| Target Compound | 2-Fluorobenzyl | 318.73 | Predicted anti-inflammatory |

The ortho-fluorine substitution may enhance membrane permeability compared to para-substituted analogs due to reduced steric hindrance .

Future Perspectives

Further research should prioritize:

-

In vitro screening for kinase inhibition and cytotoxicity.

-

Click chemistry derivatization to develop targeted drug delivery systems.

-

Crystallographic studies to elucidate binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume